molecular formula C15H21NO B308701 2-cyclopentyl-N-(2-ethylphenyl)acetamide

2-cyclopentyl-N-(2-ethylphenyl)acetamide

Cat. No.: B308701
M. Wt: 231.33 g/mol
InChI Key: XOXALFNGJZCELE-UHFFFAOYSA-N
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Description

2-Cyclopentyl-N-(2-ethylphenyl)acetamide is an acetamide derivative featuring a cyclopentyl group at the α-position of the acetamide backbone and an N-(2-ethylphenyl) substituent. The cyclopentyl group introduces significant steric bulk and hydrophobicity, while the 2-ethylphenyl moiety contributes aromaticity and moderate lipophilicity.

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

2-cyclopentyl-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C15H21NO/c1-2-13-9-5-6-10-14(13)16-15(17)11-12-7-3-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,16,17)

InChI Key

XOXALFNGJZCELE-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)CC2CCCC2

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC2CCCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

The substituents on the acetamide backbone critically influence molecular properties such as solubility, logP (lipophilicity), and steric hindrance. Key comparisons include:

Compound Name Substituent (R1/R2) Molecular Weight logP Key Features Source
2-Cyclopentyl-N-(2-ethylphenyl)acetamide R1: Cyclopentyl; R2: 2-ethylphenyl 259.38 (est.) ~3.8 (est.) High hydrophobicity due to cyclopentyl Target
2-Chloro-N-(2-ethylphenyl)acetamide (1h) R1: Cl; R2: 2-ethylphenyl 211.68 2.6 Electron-withdrawing Cl enhances polarity
N-(2-ethylphenyl)-2-(4-methoxyphenyl)acetamide R1: 4-methoxyphenyl; R2: 2-ethylphenyl 269.34 3.39 Methoxy group increases solubility
2-cyclopentyl-N-(4-sulfamoyl-benzyl)-acetamide R1: Cyclopentyl; R2: 4-sulfamoylbenzyl 296.39 ~1.2 (est.) Sulfamoyl group enhances hydrophilicity

Key Observations :

  • The cyclopentyl group in the target compound increases logP compared to chlorine (1h) or methoxy (16) substituents, suggesting stronger membrane permeability but lower aqueous solubility.
  • Polar groups like sulfamoyl (19) or methoxy (16) counterbalance hydrophobicity, improving solubility for pharmaceutical applications.
Antidepressant and Enzyme Inhibition Potential
  • 17β-HSD2 Inhibitors : Analogs like 2-(3-chloro-4-hydroxyphenyl)-N-phenethylacetamide (13) show that hydrophobic groups (e.g., phenethyl) enhance enzyme inhibition by interacting with hydrophobic pockets. The cyclopentyl group in the target compound may similarly improve binding to hydrophobic enzyme sites .
Agrochemical Relevance
  • 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide : A metabolite of the herbicide S-metolachlor, highlighting the role of chlorine and alkyl groups in pesticidal activity. The target compound’s cyclopentyl group may offer resistance to metabolic degradation compared to chlorine .

Crystallographic and Conformational Insights

  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide : X-ray studies reveal twisted conformations between aromatic rings (79.7° dihedral angle), which may influence binding to targets like penicillin-binding proteins. The cyclopentyl group in the target compound could enforce similar conformational rigidity .

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